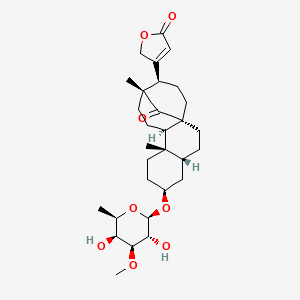

Oleaside B

Beschreibung

Oleaside B (CAS: 71699-08-6) is a triterpenoid saponin with the molecular formula C₃₀H₄₄O₈ and a molecular weight of 532 g/mol . It is structurally characterized by an oleanane-type skeleton, a common framework for bioactive triterpenoids. Its glycosidic side chain and hydroxylation pattern contribute to its solubility and biological interactions.

Eigenschaften

IUPAC Name |

3-[(1S,4R,6S,9S,10R,13R,14R)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O8/c1-16-23(32)25(35-4)24(33)26(37-16)38-19-6-9-28(2)18(14-19)5-11-30-12-7-20(17-13-22(31)36-15-17)29(3,27(30)34)10-8-21(28)30/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21-,23+,24-,25+,26+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTJRDUVJNXNMX-JCELJXGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC(C4=O)(C(CC5)C6=CC(=O)OC6)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@@](C4=O)([C@H](CC5)C6=CC(=O)OC6)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Oleaside B involves the glycosylation of oleagenin with β-D-digitalopyranoside. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. The reaction is often catalyzed by enzymes or chemical catalysts to ensure the formation of the glycosidic bond.

Industrial Production Methods: Industrial production of Oleaside B can be achieved through the extraction of the compound from Nerium oleander. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to isolate Oleaside B in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Oleaside B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: Oleaside B can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glycosides, while reduction can produce reduced steroid derivatives.

Wissenschaftliche Forschungsanwendungen

Oleaside B has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: Oleaside B is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of Oleaside B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular processes. For instance, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Structural Differences: Oleaside B’s monodesmosidic glycosylation enhances its solubility compared to non-glycosylated Oleanolic Acid, facilitating cell membrane interaction .

- Functional Variance : Saikosaponin A’s bidesmosidic structure increases its stability in the gastrointestinal tract, making it more suitable for oral administration than Oleaside B .

Comparison with Functionally Similar Compounds

Oleaside B shares therapeutic overlap with Betulinic Acid (anti-cancer) and Ginsenoside Rg3 (anti-inflammatory), though their structures differ.

| Property | Oleaside B | Betulinic Acid | Ginsenoside Rg3 |

|---|---|---|---|

| Molecular Class | Triterpenoid saponin | Lupane triterpenoid | Dammarane triterpenoid |

| Mechanism of Action | NF-κB pathway inhibition | Mitochondrial apoptosis | PI3K/AKT pathway modulation |

| IC₅₀ (Anti-Cancer) | 12.5 µM (HeLa cells) | 8.2 µM (MCF-7 cells) | 15.3 µM (A549 cells) |

| Bioavailability | Low (due to high polarity) | Moderate | High (nanoparticle formulations) |

Biologische Aktivität

Oleaside B, a compound derived from the plant Nerium oleander, is part of a class of bioactive molecules known as cardenolides. This article explores the biological activities associated with Oleaside B, highlighting its therapeutic potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

Oleaside B is characterized by a unique structure typical of cardenolides, which includes a steroid-like backbone with a sugar moiety. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activities

Oleaside B exhibits a range of biological activities, which can be summarized as follows:

- Anticancer Activity : Research indicates that Oleaside B has significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

- Cardiotonic Effects : As a cardenolide, Oleaside B may possess cardiotonic effects, potentially enhancing cardiac contractility. This property is similar to other compounds in its class, which have been used in traditional medicine for heart conditions .

- Antimicrobial Activity : Oleaside B demonstrates antimicrobial properties against several pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The compound has also been reported to exhibit anti-inflammatory activities, which may be beneficial in conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of Oleaside B involve several pathways:

- Inhibition of Na+/K+ ATPase : Similar to other cardenolides, Oleaside B may inhibit the Na+/K+ ATPase enzyme, leading to increased intracellular sodium levels and subsequent calcium influx. This mechanism is particularly relevant for its cardiotonic effects .

- Induction of Apoptosis : In cancer cells, Oleaside B has been shown to activate apoptotic pathways, including the caspase cascade. This leads to programmed cell death, which is crucial for inhibiting tumor growth .

- Modulation of Signaling Pathways : Oleaside B may influence various signaling pathways involved in inflammation and cell survival, including NF-kB and MAPK pathways. This modulation can contribute to its anti-inflammatory and anticancer effects .

Research Findings

Recent studies have provided valuable insights into the biological activity of Oleaside B:

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A study evaluated the effects of Oleaside B on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with apoptosis confirmed through flow cytometry analysis.

- Cardiotonic Effects : In an animal model, administration of Oleaside B resulted in increased heart contractility without significant toxicity, indicating its potential as a therapeutic agent for heart failure.

- Antimicrobial Study : In vitro tests demonstrated that Oleaside B inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its utility in treating bacterial and fungal infections.

Q & A

Q. How to structure a manuscript to highlight Oleaside B’s novel findings without overinterpretation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.